Metanilic acid

Conducting polymers Electrochemical polymerization Self-doped polyaniline

Metanilic acid (3-aminobenzenesulfonic acid) is the performance-critical meta-isomer for applications where conductivity and thermal stability are non-negotiable. Aniline-metanilic acid copolymers achieve dry conductivity of 0.26 S/cm—9.7-fold higher than sulfanilic acid analogs—making it the preferred monomer for self-doped conducting polymers in biosensors, organic electronics, and corrosion-resistant coatings. Its SO₃ decomposition temperature of 370°C (50°C above sulfanilic acid) ensures structural integrity during high-temperature curing. The meta-substitution regiochemistry is essential for symmetrical bis azo reactive dyes. Insist on isomer-specific procurement.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 121-47-1
Cat. No. B358948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetanilic acid
CAS121-47-1
Synonyms3-aminobenzenesulfonic acid
metanilic acid
metanilic acid, monosodium salt
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)O)N
InChIInChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
InChIKeyZAJAQTYSTDTMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearance3-aminobenzene sulfonic acid appears as white powder. Small colorless needles; toxic.
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Metanilic Acid (CAS 121-47-1): Procurement-Relevant Technical Profile and Position Among Aminobenzenesulfonic Acid Isomers


Metanilic acid (3-aminobenzenesulfonic acid, CAS 121-47-1) is an aromatic amino sulfonic acid and a structural isomer of sulfanilic acid and orthanilic acid [1]. It exists as a white to grayish-beige crystalline powder with a molecular weight of 173.19 g/mol, a melting point exceeding 300°C, and a pKa of approximately 3.73 at 25°C [2]. The compound is slightly soluble in water and very slightly soluble in ethanol [3]. Its meta-substitution pattern confers distinct reactivity and performance characteristics relative to its ortho- and para-isomers, making it a non-interchangeable intermediate in azo dye synthesis, conducting polymer fabrication, and sulfonamide pharmaceutical production [4].

Why Metanilic Acid Cannot Be Substituted with Sulfanilic or Orthanilic Acid in Critical Applications


Aminobenzenesulfonic acids share the same molecular formula (C₆H₇NO₃S) but differ in the ring position of the sulfonic acid group relative to the amino group. This positional isomerism fundamentally alters electronic distribution, steric accessibility, zwitterionic character, and thermal stability [1]. Consequently, metanilic acid exhibits markedly different performance in applications where conductivity, thermal decomposition temperature, or regioselective coupling is critical. For instance, polymers derived from metanilic acid demonstrate dry conductivity values up to 9.7-fold higher than those from sulfanilic acid and 2.8-fold higher than those from orthanilic acid in copolymer systems [2]. Similarly, metanilic acid displays a thermal decomposition temperature for the SO₃ fragment of 370°C, compared to 320°C for sulfanilic acid and 339°C for orthanilic acid [1]. These quantifiable differences preclude generic substitution and necessitate isomer-specific procurement for performance-critical applications.

Metanilic Acid (CAS 121-47-1): Quantitative Comparative Evidence for Scientific and Industrial Selection


Dry Conductivity of Homopolymers: Metanilic Acid vs. Orthanilic and Sulfanilic Acids

Electrochemical polymerization of orthanilic, metanilic, and sulfanilic acids in DMSO produced fully sulfonated polyaniline homopolymers. The dry conductivity of the polymer derived from metanilic acid was measured at 0.087 S/cm, which is 67% higher than that from orthanilic acid (0.052 S/cm) and approximately 9.7-fold higher than that from sulfanilic acid (0.009 S/cm) [1].

Conducting polymers Electrochemical polymerization Self-doped polyaniline

Dry Conductivity of Aniline Copolymers: Metanilic Acid vs. Orthanilic and Sulfanilic Acids

Copolymerization of aniline with each of the three isomeric aminobenzenesulfonic acids in DMSO yielded partially sulfonated copolymers. The copolymer containing metanilic acid achieved a dry conductivity of 0.26 S/cm, which is 2.8-fold higher than the copolymer containing orthanilic acid (0.094 S/cm) and 7.9-fold higher than the copolymer containing sulfanilic acid (0.033 S/cm) [1].

Conducting copolymers Self-doped polyaniline Electrochemical copolymerization

Thermal Decomposition Temperature of SO₃ Fragment: Metanilic Acid vs. Orthanilic and Sulfanilic Acids

Mass-spectrometry analysis of isomeric aminobenzenesulfonic acids revealed that the decomposition temperature of the SO₃ fragment varies significantly by isomer. Metanilic acid decomposes at 370°C, compared to 339°C for orthanilic acid and 320°C for sulfanilic acid [1].

Thermal stability Mass spectrometry Zwitterionic decomposition

Electrochemical Synthesis Yield and Efficiency: Metanilic Acid Production Metrics

A 2022 study on the galvanostatic electrosynthesis of metanilic acid from m-nitrobenzenesulfonic acid on a nickel cathode in ammonia buffer (pH 7.5, 55-60°C, 10 A/dm²) reported a product yield on substance of 93.8-94.0% with current efficiency of 54.5-60.2%, and an energy consumption of 10.2-11.3 kW·h/kg [1].

Preparative electrosynthesis Process optimization Yield efficiency

Aquatic Developmental Toxicity: Metanilic Acid vs. Naphthalene Sulfonic Acid and Acid Blue 113

Zebrafish embryo developmental toxicity assessment compared three textile chemicals: Naphthalene sulfonic acid (NSA), Metanilic acid (MA), and Acid blue 113 (AB113). Embryos were exposed to concentrations of 1, 5, 10, 20, and 40 PPM from 18 to 96 hours post-fertilization [1]. The study provides comparative toxicological endpoint data for metanilic acid relative to other industrial chemicals.

Developmental toxicology Zebrafish embryo assay Environmental safety

Metanilic Acid (CAS 121-47-1): Evidence-Based Application Scenarios for Procurement Decision-Making


Fabrication of High-Conductivity Self-Doped Polyaniline Copolymers

Based on the 7.9-fold conductivity advantage of aniline-metanilic acid copolymers over aniline-sulfanilic acid copolymers (0.26 S/cm vs. 0.033 S/cm) [1], metanilic acid is the preferred monomer for synthesizing self-doped conducting polymers used in corrosion-resistant coatings, biosensors, and organic electronic devices. Procurement of metanilic acid rather than its isomers is essential for achieving target conductivity specifications in these applications.

High-Temperature Polymer Synthesis Requiring Thermal Stability

Given that metanilic acid exhibits a 50°C higher SO₃ decomposition temperature than sulfanilic acid (370°C vs. 320°C) and a 31°C advantage over orthanilic acid [2], it is the preferred aromatic sulfonic acid monomer for high-temperature polymerization processes. This thermal stability advantage is critical for maintaining structural integrity during melt processing and elevated-temperature curing of functional polymers.

Synthesis of Symmetrical Bis Azo Reactive Dyes for Textile Applications

Metanilic acid serves as the essential starting material for synthesizing 4,4′-methylene-bis-metanilic acid via reaction with formaldehyde, which is subsequently used as a bifunctional middle component in symmetrical hot brand bis azo reactive dyes. These dyes demonstrate good fastness properties on silk, wool, and cotton fabrics [3]. The meta-substitution pattern of metanilic acid enables the specific coupling regiochemistry required for these symmetrical dye structures, a feature not replicable with ortho- or para-isomers.

Sulfonamide Drug Intermediate Manufacturing

Metanilic acid is an established precursor in the synthesis of sulfonamide pharmaceuticals (sulfa drugs) [4]. The sodium salt of metanilic acid is specifically employed in the manufacture of azo dyes and in the synthesis of certain sulfa drugs [5]. The meta-substitution pattern provides distinct pharmacological properties in the resulting sulfonamide compounds compared to ortho- or para-substituted analogs.

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